2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a 5-chloro-2-fluorophenyl group. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and utility in various chemical transformations.
Mechanism of Action
Target of Action
It’s known that this compound is a reactant involved in suzuki cross-coupling reactions .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction. The process involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity and the synthesis of kinesin spindle protein inhibitors .
Result of Action
It’s known that the compound is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity and the synthesis of kinesin spindle protein inhibitors . These products could have significant biological effects.
Action Environment
The suzuki-miyaura cross-coupling reaction, in which this compound is involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron compound. The general reaction scheme is as follows:
5-Chloro-2-fluorophenylboronic acid+Pinacol→this compound+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations, leading to a more consistent product quality.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene
Conditions: Mild temperatures (50-80°C), inert atmosphere (nitrogen or argon)
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions
Scientific Research Applications
2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Organic Synthesis: As a reagent in the formation of complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
Biological Studies: As a tool for labeling and tracking biological molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and fluorine substituents, making it less reactive.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a phenyl ring, offering different electronic properties.
Uniqueness: 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in cross-coupling reactions. The presence of both chlorine and fluorine atoms provides additional sites for further functionalization, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXSWDUFRGWPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682202 | |
Record name | 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190129-77-1 | |
Record name | 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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